molecular formula C20H28N6 B11570633 N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine

Cat. No.: B11570633
M. Wt: 352.5 g/mol
InChI Key: ZHFRFJFPOWDISP-UHFFFAOYSA-N
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Description

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is a heterocyclic compound featuring a quinazolin-2-amine core linked to a cycloheptyl-substituted 1,3,5-triazine moiety. The quinazoline ring is substituted with methyl groups at positions 4 and 6, while the triazine component includes a bulky cycloheptyl group. Its molecular formula is inferred as C₂₀H₂₇N₇, with an approximate molecular weight of 369.48 g/mol based on analogous compounds .

Properties

Molecular Formula

C20H28N6

Molecular Weight

352.5 g/mol

IUPAC Name

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,6-dimethylquinazolin-2-amine

InChI

InChI=1S/C20H28N6/c1-14-9-10-18-17(11-14)15(2)23-20(24-18)25-19-21-12-26(13-22-19)16-7-5-3-4-6-8-16/h9-11,16H,3-8,12-13H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

ZHFRFJFPOWDISP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine typically involves multiple steps, starting with the preparation of the cycloheptyl and triazine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step involves the coupling of the triazine intermediate with the dimethylquinazoline derivative under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3

Biological Activity

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from a variety of research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The compound is derived from quinazoline and triazine frameworks which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Quinazoline derivatives have been reported to inhibit various cancer cell lines. In a study evaluating quinazoline-triazole hybrids, some compounds showed IC50 values as low as 0.2 µM against acetylcholinesterase (AChE), suggesting dual-targeting mechanisms that could be beneficial in treating Alzheimer's disease and potentially cancer .

Antimicrobial Activity

The biological activity of quinazoline derivatives often extends to antimicrobial effects. Research has shown that certain derivatives exhibit potent antibacterial activity against pathogenic bacteria. For example:

  • A related study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) in the low micromolar range .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to act as inhibitors of key enzymes involved in cell proliferation.
  • Interference with DNA Synthesis: Many triazine derivatives are known to interact with DNA or RNA synthesis pathways.
  • Apoptosis Induction: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

A selection of relevant case studies highlights the potential applications of this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against HCT116 colon carcinoma cells with an IC50 value of 6.2 µM .
Study 2Investigated the binding affinity of quinazoline derivatives to AChE and found promising dual inhibition capabilities .
Study 3Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria with MIC values indicating strong efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The compound’s key structural differentiator is the cycloheptyl group on the triazine ring. Comparisons with analogues highlight how substituent variations influence molecular properties:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent (Triazine) Quinazoline Substituents Molecular Formula Molecular Weight (g/mol)
N-(5-cycloheptyl-...4,6-dimethylquinazolin-2-amine (Target) Cycloheptyl 4,6-dimethyl C₂₀H₂₇N₇ 369.48 (calculated)
N-(5-benzyl-...4,8-dimethylquinazolin-2-amine Benzyl 4,8-dimethyl C₂₀H₂₂N₆ 346.44
N-[5-(2-Methoxyethyl)-...4,8-dimethylquinazolin-2-amine 2-Methoxyethyl 4,8-dimethyl C₂₀H₂₅N₆O 377.46 (calculated)
N-(5-cycloheptyl-...6-methoxy-4-methylquinazolin-2-amine Cycloheptyl 6-methoxy, 4-methyl C₂₀H₂₈N₆O 368.48
Key Observations:

Cycloheptyl vs. Benzyl ():

  • The cycloheptyl group increases steric bulk and lipophilicity compared to the planar, aromatic benzyl group. This may enhance hydrophobic interactions in target binding but reduce aqueous solubility.
  • The benzyl analogue’s molecular weight (346.44 g/mol ) is lower due to fewer hydrogens and the absence of a seven-membered ring.

Cycloheptyl vs. 2-Methoxyethyl ():

  • The 2-methoxyethyl substituent introduces an ether oxygen, improving solubility via hydrogen bonding. However, this may reduce membrane permeability compared to the lipophilic cycloheptyl group.
  • The methoxyethyl analogue’s higher molecular weight (377.46 g/mol ) reflects the oxygen atom and extended alkyl chain.

Quinazoline Substitution Patterns (): A 6-methoxy group (vs. The propyl-substituted analogue (C₁₆H₂₂N₆O, 314.39 g/mol) highlights how smaller triazine substituents reduce molecular weight and lipophilicity .

Functional Group Implications

  • Its flexibility may allow conformational adaptability in target interactions.
  • Methyl/Methoxy Groups on Quinazoline: Methyl groups increase hydrophobicity, favoring passive diffusion, while methoxy groups improve solubility but may introduce metabolic vulnerabilities (e.g., demethylation).

Research and Development Context

  • Availability: The target compound and its analogues (e.g., 3–9 mg quantities in ) are likely in early-stage screening for biological activity .
  • Synthetic Feasibility: The cycloheptyl-triazine moiety is synthetically challenging due to the need for precise cyclization and purification steps, as seen in related intermediates (e.g., 5-cycloheptyl-1,3,5-triazine-2-thiol, ).

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